![molecular formula C17H21N3 B14190187 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile CAS No. 923291-54-7](/img/structure/B14190187.png)
1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile typically involves the condensation of a suitable pyrrole precursor with a phenylethylamine derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with phenylethylamine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles at the pyrrole ring.
Scientific Research Applications
1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biological Studies: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with pyrrole derivatives and exhibit diverse biological activities.
Imidazole Derivatives: These compounds, such as histamine and antifungal agents, also contain nitrogen heterocycles and have significant medicinal applications.
Uniqueness
1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrole ring with a phenylethylamine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
923291-54-7 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-[4-(2-phenylethylamino)butyl]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C17H21N3/c18-15-17-9-6-14-20(17)13-5-4-11-19-12-10-16-7-2-1-3-8-16/h1-3,6-9,14,19H,4-5,10-13H2 |
InChI Key |
GWKFUHFJXBBWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCN2C=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


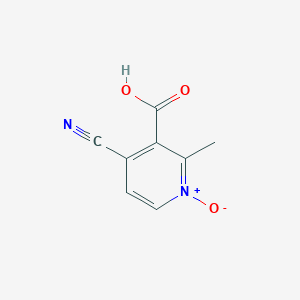
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)
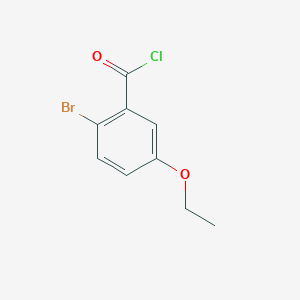
![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)


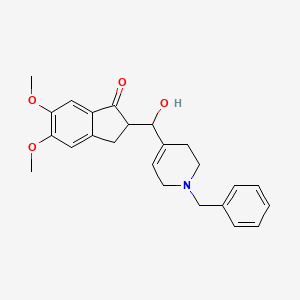

![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)
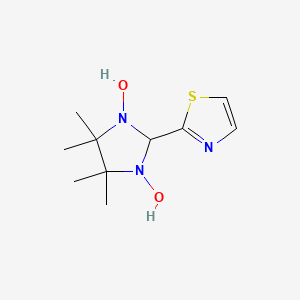

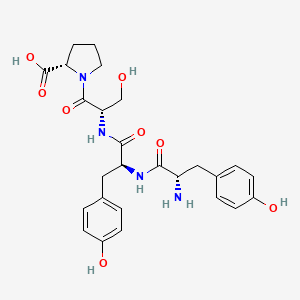
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)
